2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetonitrile
Description
Properties
IUPAC Name |
2-(5-bromo-2-fluorophenyl)-2-(methylamino)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFN2/c1-13-9(5-12)7-4-6(10)2-3-8(7)11/h2-4,9,13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYNNNSYDFODHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C#N)C1=C(C=CC(=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetonitrile typically involves the reaction of 5-bromo-2-fluorobenzaldehyde with methylamine and a cyanide source. The reaction conditions often include:
Solvent: Common solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as acids or bases may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed for more efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming corresponding oxides.
Reduction: Reduction reactions may convert the nitrile group to an amine.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: May serve as a ligand in catalytic reactions.
Biology
Biological Activity: Potential use in the development of pharmaceuticals due to its structural similarity to biologically active compounds.
Medicine
Drug Development: Investigated for potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromo-2-chlorophenyl)-2-(methylamino)acetonitrile
- 2-(5-Bromo-2-methylphenyl)-2-(methylamino)acetonitrile
- 2-(5-Bromo-2-nitrophenyl)-2-(methylamino)acetonitrile
Uniqueness
2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetonitrile is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Biological Activity
2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, including bromine and fluorine substituents on the aromatic ring, may interact with various biological targets, providing avenues for therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C9H8BrFN2
- CAS Number : 1152577-89-3
- Molecular Weight : 232.08 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 5-bromo-2-fluorobenzaldehyde with methylamine in the presence of a cyanide source. The reaction conditions often include:
- Solvents : Ethanol or methanol
- Temperature : Room temperature or slightly elevated temperatures
- Catalysts : Acids or bases may be used to facilitate the reaction.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes or receptors. The presence of halogen atoms (bromine and fluorine) can enhance lipophilicity and influence binding affinity, potentially modulating signal transduction pathways or metabolic processes .
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that fluorinated compounds can enhance the potency of inhibitors targeting cancer cell growth. The structural similarity of this compound to known anticancer agents suggests it may possess similar properties, warranting further investigation into its efficacy against various cancer cell lines .
Anti-inflammatory Effects
Preliminary studies suggest that this compound could have anti-inflammatory properties. Compounds containing similar functional groups have been reported to inhibit pro-inflammatory cytokines, which could make this compound a candidate for treating inflammatory diseases .
Neuropharmacological Activity
Given its structural characteristics, there is potential for neuropharmacological applications. Compounds with methylamino groups have been associated with modulation of neurotransmitter systems, which could lead to therapeutic effects in neurological disorders .
Study 1: Anticancer Activity
A study focused on a series of brominated and fluorinated phenylacetonitriles demonstrated that these compounds exhibited cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The study highlighted that the introduction of halogen atoms significantly enhanced the anticancer activity compared to non-halogenated analogs .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 2-Bromo-5-fluorophenylacetonitrile | 10 | MCF-7 (Breast Cancer) |
| 2-Fluorophenylacetonitrile | 25 | PC-3 (Prostate Cancer) |
Study 2: Anti-inflammatory Effects
In a model of inflammation, compounds structurally similar to this compound were tested for their ability to reduce edema in animal models. Results indicated a significant reduction in paw swelling compared to control groups, suggesting potential anti-inflammatory effects .
Comparison with Similar Compounds
| Compound Name | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|
| 2-(5-Bromo-2-chlorophenyl)-2-(methylamino)acetonitrile | Moderate | Low |
| 2-(5-Bromo-2-nitrophenyl)-2-(methylamino)acetonitrile | High | Moderate |
| This compound | Potentially High | Potentially Moderate |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetonitrile, and how can reaction conditions be optimized?
- Methodology : A two-step approach is typical:
- Step 1 : Bromo-fluorination of phenylacetonitrile precursors under controlled conditions (e.g., using CuBr₂ or LiBr in acetonitrile at 0–6°C to minimize side reactions) .
- Step 2 : Methylamination via reductive amination with methylamine and NaBH₃CN in anhydrous THF.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min (95% purity threshold) .
- NMR : Key signals include δ 2.8 ppm (singlet, N–CH₃), δ 4.1 ppm (multiplet, CH₂CN), and aromatic protons at δ 7.3–7.9 ppm .
- Mass Spectrometry : ESI-MS m/z 256.03 [M+H]⁺ .
Q. What are the critical storage and handling protocols to ensure compound stability?
- Storage : Store at 0–6°C in amber vials under inert gas (Ar/N₂) to prevent hydrolysis of the nitrile group .
- Handling : Use gloveboxes for air-sensitive steps. Avoid prolonged exposure to light or moisture.
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. MS) be resolved during structural validation?
- Resolution Strategies :
- Dynamic NMR : Assess rotational barriers of the methylamino group to explain peak splitting discrepancies .
- High-Resolution MS : Confirm molecular formula (C₉H₈BrFN₂) to rule out isotopic interference .
- X-ray Crystallography : Resolve ambiguous NOEs in crowded aromatic regions .
Q. What computational approaches are effective in predicting pharmacokinetic properties (e.g., logP, BBB permeability)?
- QSAR Modeling : Use descriptors like TPSA (45.3 Ų), logP (2.1), and hydrogen bond donors (1) to predict bioavailability. Software: Schrödinger QikProp or SwissADME .
- MD Simulations : Simulate solvation in lipid bilayers to assess BBB penetration (e.g., GROMACS with CHARMM36 force field) .
Q. What strategies identify and validate metabolic pathways for this compound?
- In Vitro Studies :
- Liver Microsomes : Incubate with human CYP450 isoforms (e.g., CYP3A4) and analyze metabolites via LC-MS/MS. Major metabolites may include hydroxylated or demethylated derivatives .
- Reactive Intermediate Trapping : Use glutathione (GSH) to detect electrophilic intermediates formed via nitrile hydrolysis .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility data (e.g., DMSO vs. aqueous buffers)?
- Experimental Design :
- Solvent Screening : Test solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid. Use nephelometry for quantification.
- Temperature Control : Ensure consistency (e.g., 25°C vs. 37°C) to account for thermal effects on solubility .
- Mitigation : Pre-saturate solvents and validate with equilibrium solubility assays.
Advanced Experimental Design
Q. What in vivo models are appropriate for studying neuropharmacological effects linked to the methylamino group?
- Models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
